

# Validation of a New Commercial Progesterone ELISA Kit: A Comparative Guide

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## Compound of Interest

Compound Name: Progesterone

Cat. No.: B1679170

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This guide provides a comprehensive validation of a new commercially available **Progesterone** ELISA kit, herein referred to as "Pro-Detect™," designed for the quantitative measurement of **progesterone** in serum and plasma samples. The performance of the Pro-Detect™ kit is objectively compared with other commercially available **progesterone** ELISA kits. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process.

## Performance Characteristics

The Pro-Detect™ ELISA kit demonstrates high sensitivity, a wide dynamic range, and excellent precision, making it a reliable tool for **progesterone** quantification in various research applications. A summary of its performance characteristics in comparison to other commercially available kits is presented below.

Feature	Pro-Detect™ Kit (New)	Competitor A (e.g., Invitrogen)[1]	Competitor B (e.g., Abcam) [2]	Competitor C (e.g., Eagle Biosciences) [3]
Assay Type	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive ELISA
Sample Type	Serum, Plasma	Fecal Extract, Supernatant, Urine	Serum, Plasma	Human Serum
Sensitivity (LOD)	0.045 ng/mL	47.9 pg/mL (0.0479 ng/mL)	0.05 ng/mL	0.1 ng/mL
Assay Range	0.1 - 40 ng/mL	50 - 3,200 pg/mL (0.05 - 3.2 ng/mL)	0.2 - 40 ng/mL	Not specified
Intra-Assay CV	< 6%	3.9%	< 3%	Not specified
Inter-Assay CV	< 8%	5.7%	< 5%	Not specified
Incubation Time	60 minutes	2 hours	1 hour	Not specified
Cross-Reactivity	See Specificity section	See manual for details	See datasheet for details	See datasheet for details

## Experimental Protocols

Detailed methodologies for the key validation experiments performed on the Pro-Detect™ ELISA kit are provided below.

### Sensitivity (Limit of Detection - LoD)

The analytical sensitivity of the Pro-Detect™ ELISA was determined by calculating the mean absorbance of 20 replicate measurements of the zero standard (Standard A) and subtracting two standard deviations from this mean. The resulting absorbance value was then used to extrapolate the corresponding **progesterone** concentration from the standard curve. This concentration is reported as the Limit of Detection (LoD).[4]

## Specificity (Cross-Reactivity)

The specificity of the Pro-Detect™ ELISA was evaluated by testing the cross-reactivity of structurally related steroids.[5] Various concentrations of these compounds were spiked into the assay diluent and their ability to displace the **progesterone**-HRP conjugate was measured. The percent cross-reactivity was calculated as:

$\% \text{ Cross-Reactivity} = (\text{Concentration of } \mathbf{Progesterone} \text{ at } 50\% \text{ B/B0}) / (\text{Concentration of Cross-Reactant at } 50\% \text{ B/B0}) \times 100$

Compound	% Cross-Reactivity
Progesterone	100
17 $\alpha$ -Hydroxyprogesterone	< 1.0
Testosterone	< 0.1
Cortisol	< 0.1
Estradiol	< 0.1

## Precision

Precision was determined by assessing the intra-assay and inter-assay coefficients of variation (CV).

- Intra-Assay Precision: Three samples with low, medium, and high concentrations of **progesterone** were assayed in 20 replicates on the same plate. The CV for each sample was calculated.
- Inter-Assay Precision: The same three samples were assayed in duplicate on 10 different plates, by different operators on different days. The CV for each sample across the 10 plates was calculated.

## Accuracy (Spike and Recovery & Linearity of Dilution)

Accuracy was assessed through spike and recovery experiments and by evaluating the linearity of dilution.

- **Spike and Recovery:** Three different serum samples were spiked with known concentrations of **progesterone** (low, medium, and high). The concentration of **progesterone** in the spiked samples was measured, and the percent recovery was calculated as:

$$\% \text{ Recovery} = (\text{Observed Concentration} - \text{Endogenous Concentration}) / \text{Spiked Concentration} \times 100$$

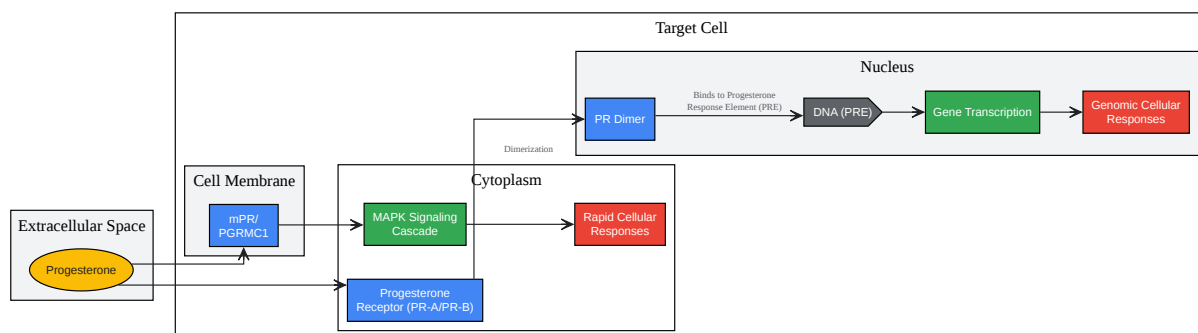
An acceptable recovery range is typically between 80-120%.

- **Linearity of Dilution:** A high-concentration serum sample was serially diluted with the assay diluent. The **progesterone** concentration in each dilution was measured and corrected for the dilution factor. The results should demonstrate a linear relationship, indicating that the assay is not affected by sample matrix effects upon dilution.

## Mandatory Visualizations

### Progesterone Signaling Pathway

**Progesterone** exerts its effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of **progesterone** to its intracellular receptors (PR-A and PR-B), which then translocate to the nucleus and act as ligand-dependent transcription factors to regulate gene expression. Non-genomic actions are initiated at the cell membrane, where **progesterone** can interact with membrane-associated **progesterone** receptors (mPRs) or **progesterone** receptor membrane component 1 (PGRMC1), leading to the rapid activation of intracellular signaling cascades like the MAPK pathway.

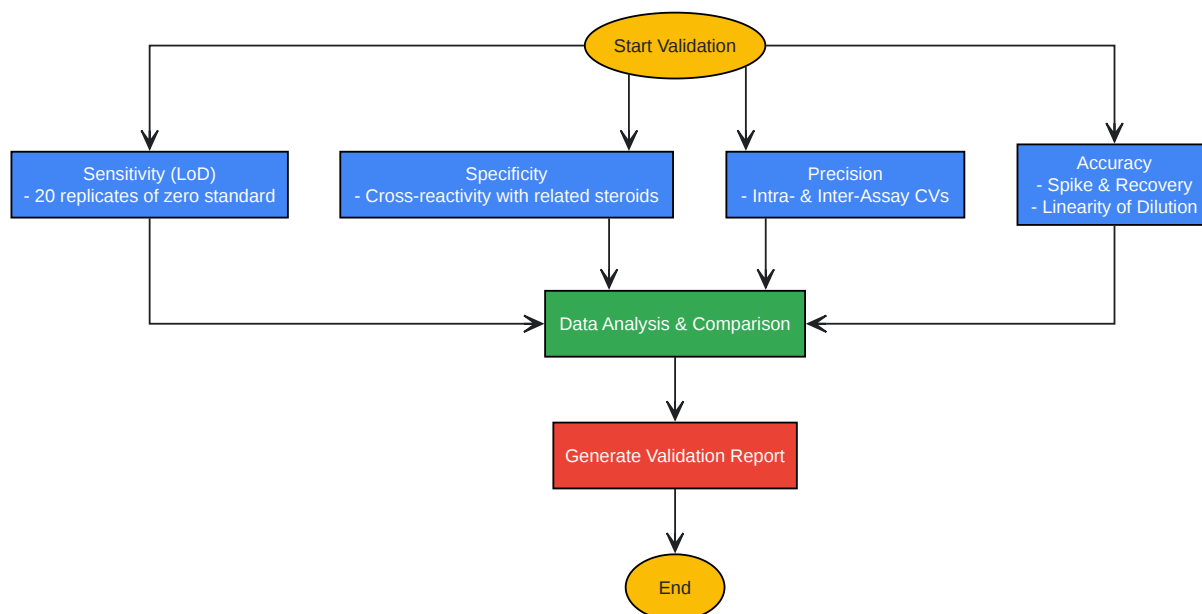


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Caption: **Progesterone** signaling pathways.

## Experimental Workflow for ELISA Validation

The validation of the Pro-Detect™ ELISA kit follows a structured workflow to ensure a comprehensive evaluation of its performance characteristics.



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Caption: ELISA validation workflow.

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